molecular formula C20H32O3 B12340039 (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

Cat. No.: B12340039
M. Wt: 320.5 g/mol
InChI Key: JSFATNQSLKRBCI-PMCVYWRXSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 15-HETE is defined by a 20-carbon chain with four double bonds at positions 5, 8, 11, and 13, and a hydroxyl group at carbon 15. The systematic IUPAC name, (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, specifies the geometry of each double bond: Z (cis) configurations at C5–C6 and C8–C9, and E (trans) configurations at C11–C12 and C13–C14. The hydroxyl group at C15 adopts an S stereochemical configuration, which is critical for its biological activity and intermolecular interactions.

The molecular formula, C₂₀H₃₂O₃ , corresponds to a molecular weight of 320.47 g/mol , as confirmed by high-resolution mass spectrometry. The compound’s unsaturated backbone introduces significant conformational rigidity, while the hydroxyl group enhances polarity, influencing solubility and phase behavior.

Table 1: Key Structural Parameters of 15-HETE

Property Value Source
Molecular formula C₂₀H₃₂O₃
Molecular weight (g/mol) 320.47
Double bond configurations 5Z, 8Z, 11E, 13E
Hydroxyl group stereochemistry 15S

Spectroscopic Identification Techniques

Spectroscopic methods are pivotal for characterizing 15-HETE’s structure and purity. Gas chromatography–mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely employed for separation and quantification. Electron impact mass spectrometry (EI-MS) of underivatized 15-HETE generates a diagnostic fragmentation pattern, with a base peak at m/z 320 corresponding to the molecular ion [M]⁺ and secondary peaks indicative of hydroxyl group loss (m/z 302) and carboxylate fragments.

Stable isotope dilution assays using ¹⁸O₂-labeled internal standards enable precise quantification in biological matrices, achieving detection limits in the femtomolar range. Nuclear magnetic resonance (NMR) spectroscopy further resolves double bond geometries and stereochemistry, with characteristic chemical shifts for the C15 hydroxyl proton (δ 4.1–4.3 ppm) and olefinic protons (δ 5.3–5.7 ppm).

Table 2: Spectroscopic Signatures of 15-HETE

Technique Key Observations Source
GC-MS Base peak at m/z 320; fragments at m/z 302, 257
HPLC Retention time: 12–14 min (C18 column)
NMR δ 4.1–4.3 ppm (C15–OH); δ 5.3–5.7 ppm (C=C–H)

Thermodynamic Properties and Phase Behavior

15-HETE exhibits distinct thermodynamic characteristics governed by its polar hydroxyl group and hydrophobic alkyl chain. The compound’s boiling point is estimated at 487.7 ± 45.0 °C , while its density ranges between 0.984–1.0 g/cm³ , reflecting variability in experimental conditions. The pKa of the carboxyl group is 4.75 ± 0.10 , favoring deprotonation under physiological pH, which enhances solubility in aqueous media.

Phase behavior studies indicate miscibility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubility in ethanol and phosphate-buffered saline (PBS) at 0.8 mg/mL . The compound’s flash point of 262.8 ± 25.2 °C underscores moderate thermal stability, though decomposition occurs above 200 °C.

Table 3: Thermodynamic and Solubility Data

Property Value Source
Boiling point (°C) 487.7 ± 45.0
Density (g/cm³) 0.984–1.0
pKa 4.75 ± 0.10
Solubility in PBS (mg/mL) 0.8

Comparative Analysis of Cis-Trans Isomerization Patterns

The biological and physicochemical properties of 15-HETE are profoundly influenced by its cis-trans isomerization patterns . The 5Z,8Z,11E,13E configuration induces a bent conformation, reducing membrane permeability compared to all-trans isomers. Computational models suggest that isomerization at C11 (11E→11Z) would shorten the effective chain length by 2.1 Å, potentially altering receptor binding affinities.

Comparative studies with 12-HETE and 5-HETE reveal that the positioning of hydroxyl groups relative to double bonds modulates oxidative stability. For instance, 15-HETE’s C15 hydroxyl group stabilizes the adjacent 13E double bond against peroxidation, whereas 5-HETE’s hydroxyl group at C5 renders its 5Z double bond more susceptible to free radical attack.

Table 4: Isomer-Specific Properties of HETE Derivatives

Isomer Double Bond Positions Hydroxyl Position Relative Stability
15-HETE 5Z,8Z,11E,13E C15 High
12-HETE 8Z,10E,12Z C12 Moderate
5-HETE 5Z,8Z,11Z C5 Low

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9+,17-14+

InChI Key

JSFATNQSLKRBCI-PMCVYWRXSA-N

Isomeric SMILES

CCCCCC(/C=C/C=C/C/C=C\C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid, which undergoes a series of reactions including epoxidation, hydroxylation, and isomerization to introduce the hydroxyl group and the conjugated double bonds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the compound. This method is advantageous due to its scalability and the potential for sustainable production.

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydride for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield 15-oxo-icosa-5,8,11,13-tetraenoic acid, while reduction of the double bonds may produce a fully saturated hydroxy fatty acid.

Scientific Research Applications

Biological Functions

1. Eicosanoid Metabolism

  • 15-HETE is involved in the metabolism of eicosanoids, which are signaling molecules that mediate various physiological responses. It is produced through the action of lipoxygenases on arachidonic acid and is implicated in inflammatory responses and cell signaling pathways .

2. Anti-inflammatory Properties

  • Research indicates that 15-HETE exhibits anti-inflammatory effects by modulating immune responses. It can inhibit the production of pro-inflammatory cytokines and may play a role in reducing inflammation in various tissues .

Medical Applications

1. Cancer Research

  • Tumor Suppression : Studies have shown that 15-HETE can inhibit the growth of several cancer cell lines, including prostate cancer (PC-3 and LNCaP), lung adenocarcinoma (A549), and colorectal cancer cells. This is thought to occur through apoptosis induction and inhibition of angiogenesis .
  • Mechanism of Action : The compound activates peroxisome proliferator-activated receptor gamma (PPAR-γ), which is associated with tumor suppression and may contribute to the inhibition of cancer cell proliferation .

2. Cardiovascular Health

  • Vascular Function : 15-HETE has been studied for its effects on vascular smooth muscle cells and endothelial cells. Its ability to influence nitric oxide production suggests potential benefits in cardiovascular health by promoting vasodilation and reducing hypertension .

Case Studies

Study FocusFindings
Prostate Cancer15-HETE induced apoptosis in prostate cancer cells through reactive oxygen species generation .
Inflammation in Colorectal CellsThe compound reduced inflammation markers in cultured colorectal cancer cells .
Vascular Smooth Muscle FunctionEnhanced nitric oxide production leading to improved vasodilation in human endothelial cells .

Mechanism of Action

The mechanism by which (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions, influencing cellular processes such as signal transduction and gene expression. Its effects are mediated through binding to receptors or enzymes, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 15(S)-HETE

Compound Name Structural Features Biosynthetic Pathway Key Biological Activities Stability/Modifications References
15(S)-HPETE (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid 15-LOX oxidation of AA Precursor to 15(S)-HETE; pro-inflammatory Unstable (autoxidizes rapidly)
5(S)-HETE (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid 5-LOX oxidation of AA Pro-inflammatory (chemotaxis, leukotriene precursor) Stable under physiological conditions
12(S)-HETE (5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid 12-LOX oxidation of AA Angiogenesis, tumor metastasis Stable; implicated in cancer
HETE Analog 1 (5Z,11Z,15R)-15-hydroxyeicosa-5,11-dien-13-ynoic acid Synthetic modification Retains vasoconstrictive/antiproliferative activity Enhanced stability (resists oxidation)
15-HEPE (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyeicosa-5,8,11,13,17-pentaenoic acid Marine microalgae metabolism Cytotoxic against melanoma cells Novel marine-derived structure

Functional and Mechanistic Differences

Position of Hydroxylation :

  • 15(S)-HETE (C15 hydroxylation) primarily modulates vascular tone and inflammation, whereas 5(S)-HETE (C5 hydroxylation) drives leukotriene synthesis and neutrophil activation .
  • 12(S)-HETE (C12 hydroxylation) is strongly associated with cancer progression, unlike 15(S)-HETE, which exhibits antiproliferative effects .

Stability and Therapeutic Potential: 15(S)-HPETE is highly unstable and rapidly reduced to 15(S)-HETE in vivo . The synthetic HETE Analog 1 replaces the 8Z and 13E double bonds with a 13-ynoic group, enhancing oxidative stability while retaining bioactivity .

Marine-Derived Analogues: 15-HEPE from Nannochloropsis gaditana contains an additional double bond (17Z) and demonstrates ATP-depleting cytotoxicity in melanoma cells .

Biological Activity

(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, commonly referred to as 15-HETE (15-hydroxyeicosatetraenoic acid), is a biologically active eicosanoid derived from arachidonic acid. This compound plays a critical role in various physiological processes, including inflammation, cell signaling, and vascular function. Understanding its biological activity is essential for exploring its potential therapeutic applications and implications in disease states.

  • Molecular Formula : C20H34O4
  • Molecular Weight : 334.48 g/mol
  • CAS Number : 505-16-6

15-HETE is produced via the lipoxygenase pathway and is known to exhibit multiple biological activities:

  • Inflammatory Response : 15-HETE is implicated in the modulation of inflammatory responses. It can influence the production of pro-inflammatory cytokines and chemokines by immune cells.
  • Vascular Function : This eicosanoid has been shown to affect vascular smooth muscle cell proliferation and migration, impacting vascular remodeling and atherosclerosis development.
  • Cell Growth Regulation : 15-HETE has been linked to cell growth regulation in various cancer types, suggesting a potential role in tumorigenesis.

Biological Activities

The biological activities of 15-HETE can be categorized as follows:

1. Anti-inflammatory Effects

Research indicates that 15-HETE can inhibit the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. In vitro studies have demonstrated that it reduces the expression of cyclooxygenase-2 (COX-2) in macrophages, a key enzyme involved in inflammation.

2. Role in Cancer

15-HETE has been studied for its role in cancer biology. It can promote apoptosis in certain cancer cell lines while also enhancing the migratory capacity of others. The dual role suggests that its effects may vary depending on the cellular context.

3. Cardiovascular Implications

In cardiovascular research, 15-HETE has been shown to modulate endothelial function and vascular tone. Studies have indicated that it can induce vasodilation through nitric oxide (NO) release from endothelial cells.

Case Studies

Several studies have highlighted the diverse biological roles of 15-HETE:

  • Case Study 1 : In a study investigating the effects of eicosanoids on human coronary artery endothelial cells, it was found that 15-HETE significantly increased NO production and improved endothelial function under oxidative stress conditions .
  • Case Study 2 : A clinical trial examining the levels of hydroxyeicosatetraenoic acids in patients with rheumatoid arthritis revealed elevated levels of 15-HETE correlating with disease severity and inflammation markers .

Research Findings

StudyFindings
Demonstrated anti-inflammatory properties by inhibiting COX-2 expression in macrophages.
Elevated levels of 15-HETE were associated with increased inflammatory markers in rheumatoid arthritis patients.
Showed that 15-HETE enhances endothelial nitric oxide production, promoting vasodilation.

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